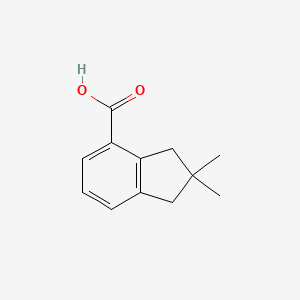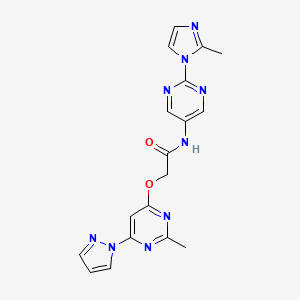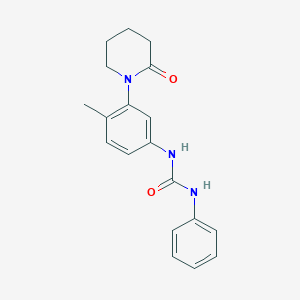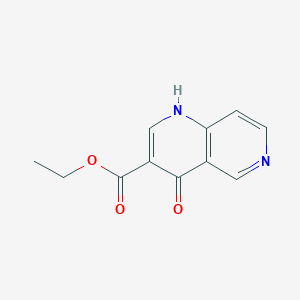![molecular formula C19H16BrN5O2 B2483894 N-(3-bromophenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358780-17-2](/img/structure/B2483894.png)
N-(3-bromophenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to N-(3-bromophenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide often involves multi-component reactions such as the Ugi four-component reaction (Ugi-4CR) followed by copper-catalyzed tandem reactions. This method provides a diversified synthesis route for creating complex fused tricyclic scaffolds, starting from readily available materials. For instance, the synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives showcases a similar approach, highlighting the versatility and efficiency of combining Ugi-4CR with copper-catalyzed reactions for constructing such complex molecules (An et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by a fused tricyclic scaffold that incorporates elements from the triazoloquinoxaline family. This structure imparts distinct chemical and physical properties to the molecules, making them interesting subjects for further chemical and pharmacological studies. The specific interactions and arrangements of atoms within these molecules can be analyzed through various spectroscopic methods to elucidate their structural features.
Chemical Reactions and Properties
These compounds undergo various chemical reactions, facilitated by their reactive sites, such as the triazolo and quinoxaline moieties. The reactivity can lead to the formation of novel derivatives with potential biological activities. For example, the introduction of different substituents through reactions such as the DCC coupling method or azide coupling method can produce a wide array of analogs, each possessing unique chemical properties (Fathalla, 2015).
科学的研究の応用
Synthesis and H1-Antihistaminic Activity Evaluation : A series of novel triazoloquinazolinones have been synthesized, exhibiting significant in vivo H1-antihistaminic activity. These compounds, through various substitutions and structural modifications, have demonstrated considerable protection against histamine-induced bronchospasm in guinea pigs. Notably, certain derivatives have shown comparable or even superior potency to chlorpheniramine maleate, with the added benefit of reduced sedation, marking them as potential leads for developing new classes of H1-antihistamines (Alagarsamy et al., 2009).
Positive Inotropic Effects on Cardiac Dynamics : The compound PHR0007, structurally similar to the queried compound, has been studied for its positive inotropic effects on rabbit atria. This research highlights the compound's ability to enhance atrial pulse pressure and stroke volume, with these effects being mediated through the PDE-cAMP-PKA signaling pathway. The study provides insights into the compound's potential therapeutic applications in cardiovascular conditions (Lan et al., 2009).
Antimalarial Activity and Structure-Activity Relationships : Related quinoline derivatives have been synthesized and evaluated for their antimalarial properties. This research delves into the structural aspects that contribute to antimalarial potency, revealing correlations with substituent characteristics and providing a foundation for the development of new antimalarial agents (Werbel et al., 1986).
特性
IUPAC Name |
N-(3-bromophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5O2/c1-2-16-22-23-18-19(27)24(14-8-3-4-9-15(14)25(16)18)11-17(26)21-13-7-5-6-12(20)10-13/h3-10H,2,11H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXKEHXIJQETHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2483812.png)



![N-(4-acetylphenyl)-2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2483822.png)
![Spiro[4.5]decane-3-sulfonyl chloride](/img/structure/B2483823.png)

![[(E)-3-Bromoprop-1-enyl]-pentafluoro-lambda6-sulfane](/img/structure/B2483825.png)
![Ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate](/img/structure/B2483826.png)
![1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B2483827.png)
![1-(4-(Phenylsulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2483831.png)

![4-[[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]iminomethyl]-N,N-dimethylaniline](/img/structure/B2483833.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2483834.png)